Carcinogenic Activation Pathway Divergence: Quinoline-4,5-diol vs. 5,6-Dihydroxyquinoline Metabolite
Metabolic studies of quinoline in rat liver homogenate demonstrate that the primary metabolite is 5,6-dihydroxy-5,6-dihydroquinoline, formed via CYP-mediated epoxidation at the 5,6-position [1]. This metabolite is implicated in the hepatocarcinogenicity and mutagenicity of quinoline (IARC Group 2B carcinogen). Quinoline-4,5-diol, bearing hydroxylation at the 4- and 5-positions, is not a product of this activation pathway and thus is not associated with the genotoxic liability inherent to the 5,6-epoxide/diol metabolic route [2]. This pathway divergence is quantifiable via HPLC metabolite profiling [3].
| Evidence Dimension | Metabolic fate and genotoxic liability |
|---|---|
| Target Compound Data | Not a product of quinoline 5,6-epoxidation pathway; no evidence of carcinogenic activation via 5,6-epoxide formation |
| Comparator Or Baseline | 5,6-Dihydroxy-5,6-dihydroquinoline (major quinoline metabolite); Quinoline (parent): hepatocarcinogen in mice and rats, mutagen in S. typhimurium |
| Quantified Difference | Major vs. undetected metabolic route; 5,6-dihydrodiol formation is CYP2A6/CYP1A2-mediated and monophasic (Km and Vmax data reported in CYP kinetic studies) |
| Conditions | Rat liver homogenate in vitro metabolism; human CYP cDNA-expressed enzyme assays |
Why This Matters
Researchers requiring a quinoline scaffold for mechanistic studies or drug discovery without the confounding genotoxic liability of the parent quinoline or its 5,6-diol metabolite can select quinoline-4,5-diol as a non-carcinogenic alternative based on pathway divergence data.
- [1] La Voie EJ, Shigematsu A, Adams EA, Rigotty J, Hoffmann D. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Carcinogenesis. 1983;4(9):1169-73. PMID: 6883639. View Source
- [2] IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. Styrene, Styrene-7,8-oxide, and Quinoline. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 121. Lyon (FR): International Agency for Research on Cancer; 2019. View Source
- [3] Reigh G, McMahon H, Ishizaki M, Ohara T, Shimane K, Esumi Y, Green C, Tyson C, Ninomiya S. Cytochrome P450 species involved in the metabolism of quinoline. Carcinogenesis. 1996;17(9):1989-96. PMID: 8824525. View Source
